1-(1,3-Thiazol-5-yl)ethan-1-ol
Overview
Description
1-(1,3-Thiazol-5-yl)ethan-1-ol is a chemical compound with the CAS Number: 41040-84-0. It has a molecular weight of 129.18 and its IUPAC name is 1-(1,3-thiazol-5-yl)ethanol .
Synthesis Analysis
While specific synthesis methods for 1-(1,3-Thiazol-5-yl)ethan-1-ol were not found in the search results, it’s worth noting that thiazole compounds, in general, have been synthesized through various methods. For instance, one method involves interacting aminonitrile with salts and esters of dithioacids carbon oxysulfide, carbon disulfide, and isothiocyanates .Molecular Structure Analysis
The InChI code for 1-(1,3-Thiazol-5-yl)ethan-1-ol is 1S/C5H7NOS/c1-4(7)5-2-6-3-8-5/h2-4,7H,1H3 . This indicates the presence of 5 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(1,3-Thiazol-5-yl)ethan-1-ol include a molecular weight of 129.18 .Scientific Research Applications
Biological Evaluation
Thiazoles, including “1-(1,3-Thiazol-5-yl)ethan-1-ol”, belong to the group of azole heterocycles. They are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields .
Pharmaceutical Applications
Thiazoles have pharmaceutical and biological activities that include antimicrobial (sulfazole), antiretroviral (ritonavir), antifungal (abafungin), anticancer (tiazofurin), antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Industrial Applications
Thiazoles have applications in industrial fields such as agrochemicals, industrial, and photographic sensitizers .
Anticancer Activity
Some thiazole derivatives have been tested for anticancer activity against human cancer cell lines .
Antifungal Activity
Thiazoles have been used in the synthesis of compounds with antifungal properties .
Anti-Inflammatory Activity
Thiazole derivatives have been synthesized and evaluated for their anti-inflammatory activity .
DNA Interaction
Some thiazole compounds, like Voreloxin, bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Other Applications
Thiazoles are also used in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .
Future Directions
Thiazole compounds, including 1-(1,3-Thiazol-5-yl)ethan-1-ol, have gained considerable attention due to their broad applications in different fields such as agrochemicals, industrial, and photographic sensitizers . They also exhibit a wide range of pharmaceutical and biological activities . Therefore, future research could focus on exploring new synthesis methods, understanding their mechanisms of action, and developing new molecules with potent biological activities.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities . They have been associated with antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Mode of Action
These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
Thiazole derivatives have been found to exhibit diverse biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, suggesting that they may have various molecular and cellular effects .
properties
IUPAC Name |
1-(1,3-thiazol-5-yl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS/c1-4(7)5-2-6-3-8-5/h2-4,7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTHTAOYPYNCFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CS1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Thiazol-5-yl)ethan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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